2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

Hepatitis C Virus LC-MS quantification Drug metabolite identification

2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS 1237745-87-7) is a synthetic quinolin-4-ol derivative with molecular formula C17H16N2O2S and molecular weight 312.4 g/mol. It belongs to the 4-hydroxyquinoline-thiazole hybrid class and is a direct structural analog of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS 923289-21-8), the established achiral quinoline building block for the HCV NS3/4A protease inhibitor simeprevir (TMC435).

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
Cat. No. B12641007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C4CC4)OC
InChIInChI=1S/C17H16N2O2S/c1-9-15(21-2)6-5-11-14(20)7-12(18-16(9)11)17-19-13(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,18,20)
InChIKeyOLUKFIKXIQUCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol: Structural Comparator to the Simeprevir Quinoline Building Block


2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS 1237745-87-7) is a synthetic quinolin-4-ol derivative with molecular formula C17H16N2O2S and molecular weight 312.4 g/mol . It belongs to the 4-hydroxyquinoline-thiazole hybrid class and is a direct structural analog of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS 923289-21-8), the established achiral quinoline building block for the HCV NS3/4A protease inhibitor simeprevir (TMC435) . The defining structural feature is the 4-cyclopropyl substitution on the thiazole ring, replacing the isopropyl group found in the simeprevir intermediate [1]. Available from Dalton Research Molecules (Catalog #DC-003170, purity >95%) as a Drugs and Metabolites Compound, it is manufactured to high quality standards .

Why the Cyclopropyl Substituent on 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol Prevents Direct Interchange with the Isopropyl Analog


The 4-position substituent on the thiazole ring is a critical determinant of molecular properties and biological performance in this compound class. In the simeprevir discovery program, SAR analysis at the thiazole 4-position revealed that the isopropyl group was specifically selected from a set of alkyl substituents, with the resulting macrocycle (TMC435350) achieving a Ki of 0.36 nM against HCV NS3/4A protease and a replicon EC50 of 7.8 nM [1]. The cyclopropyl group fundamentally alters three key parameters relative to isopropyl: (i) reduced lipophilicity (cyclopropyl has lower Hansch π constant vs. isopropyl), (ii) increased metabolic oxidative stability due to the absence of a tertiary C-H bond, and (iii) altered steric profile (smaller volume but rigid, with the cyclopropyl ring capable of π-type conjugation) [2]. These differences mean the cyclopropyl analog cannot simply replace the isopropyl variant in established simeprevir synthetic routes or SAR-derived pharmacophore models without re-optimization. Furthermore, the cyclopropyl analog (MW 312.4) versus the isopropyl analog (MW 314.4) yields a 2 Da mass difference, which must be accounted for in LC-MS/MS analytical methods .

Quantitative Differentiation Evidence for 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol vs. Key Structural Analogs


Molecular Weight and Formula Differentiation: Cyclopropyl (C17H16N2O2S, 312.4 Da) vs. Isopropyl Analog (C17H18N2O2S, 314.4 Da)

The cyclopropyl analog (CAS 1237745-87-7) possesses molecular formula C17H16N2O2S with a monoisotopic mass of 312.4 Da, compared with the isopropyl analog (CAS 923289-21-8) which has formula C17H18N2O2S and monoisotopic mass of 314.4 Da . This 2 Da mass difference arises from the replacement of two hydrogen atoms in the isopropyl group (C3H7) with a cyclopropyl ring (C3H5), resulting in one fewer degree of unsaturation . The mass shift of 2 Da is analytically resolvable by high-resolution mass spectrometry and enables distinct MRM transitions in triple-quadrupole LC-MS/MS methods, facilitating the use of this compound as a distinguishable internal standard or metabolite probe in simeprevir-related bioanalytical workflows .

Hepatitis C Virus LC-MS quantification Drug metabolite identification

Lipophilicity Modulation: Predicted LogP Reduction of ~1.3-1.5 Units vs. Isopropyl Analog

The cyclopropyl analog is predicted to exhibit significantly lower lipophilicity compared with the isopropyl analog. The isopropyl analog (CAS 923289-21-8) has a reported experimental/calculated LogP of approximately 4.5 (ACD/LogP) to 5.71 (guidechem ACD/LogP) . The QSPR-predicted LogP for the cyclopropyl analog is approximately 3.22 [1]. This yields an estimated ΔLogP of ~1.3-2.5 units, reflecting the lower hydrophobicity of the cyclopropyl ring (Hansch π ≈ 1.0-1.2) versus isopropyl (Hansch π ≈ 1.5-1.6) [2]. Lower LogP is generally associated with reduced phospholipidosis risk, lower volumes of distribution, and potentially improved developability profiles in drug candidates.

Lipophilicity Drug design ADME prediction

Thiazole 4-Position SAR Context: Cyclopropyl vs. Isopropyl in HCV NS3/4A Protease Inhibitor Macrocycles

In the TMC435 SAR series, the 4-isopropylthiazole moiety was identified as the optimal P2 substituent from a limited set of alkyl variants, with the final macrocycle TMC435350 achieving HCV NS3/4A protease Ki = 0.36 nM and subgenomic 1b replicon EC50 = 7.8 nM [1]. While the 4-cyclopropyl variant was not explicitly reported in the primary TMC435 SAR publication, related SAR studies on quinoline-thiazole HCV inhibitors have demonstrated that replacing isopropyl with cyclopropyl at the thiazole 4-position modulates both potency (typically 2- to 10-fold shifts in IC50) and selectivity [2]. The cyclopropyl group introduces a unique combination of reduced steric bulk (Taft Es ≈ -0.30 vs. -0.47 for isopropyl) with enhanced π-character due to the cyclopropyl ring's Walsh-type orbitals, which can engage in through-space interactions with adjacent aromatic residues in the protease S2 pocket [3].

HCV NS3/4A protease Simeprevir analog Antiviral SAR

Metabolic Stability Implications: Cyclopropyl C-H Bond Strength vs. Isopropyl Tertiary C-H Bond

A key structural difference with metabolic stability implications is the nature of the C-H bonds on the 4-substituent. The isopropyl group possesses a relatively weak tertiary C-H bond (bond dissociation energy ~95 kcal/mol) that is susceptible to CYP-mediated hydroxylation, a known metabolic pathway for isopropyl-containing drugs [1]. In contrast, the cyclopropyl C-H bonds are stronger (bond dissociation energy ~106 kcal/mol for cyclopropane C-H) due to increased s-character in the C-H bonding orbitals, conferring greater resistance to hydrogen atom abstraction by cytochrome P450 enzymes [2]. This difference suggests the cyclopropyl analog may exhibit enhanced in vitro metabolic stability in liver microsome or hepatocyte incubations compared with the isopropyl analog, although direct comparative experimental data for these specific compounds have not been published .

Metabolic stability CYP oxidation Oxidative metabolism

Chromatographic Retention Time Differentiation for Analytical Method Specificity

The lower predicted LogP of the cyclopropyl analog (~3.22) compared with the isopropyl analog (~4.5) translates into measurably shorter reversed-phase HPLC retention times under standard conditions. On a typical C18 column with acetonitrile/water (acidified) gradient elution, the cyclopropyl analog is expected to elute approximately 1.5-3 minutes earlier than the isopropyl analog, based on the well-established linear relationship between LogP and log k' in reversed-phase chromatography [1]. This retention time difference is analytically significant, providing baseline or near-baseline chromatographic resolution of the two analogs .

HPLC method development LC-MS/MS Analytical quality control

Thiazole Ring Metabolic Activation Risk: Cyclopropyl Modulation of the Reactive Metabolite Liability

Thiazole-containing drugs are known to undergo CYP-catalyzed bioactivation to reactive metabolites, particularly electrophilic epoxides and ring-opened intermediates, which can covalently modify proteins and contribute to idiosyncratic hepatotoxicity [1]. The nature of the thiazole 4-substituent influences the rate and pathway of this bioactivation: electron-donating alkyl groups (including isopropyl) can increase electron density on the thiazole ring, potentially enhancing susceptibility to electrophilic oxidation [2]. The cyclopropyl group, with its unique combination of inductive electron-withdrawing effect (σI ≈ -0.01 vs. -0.04 for isopropyl) and conjugative electron-donating capability, may shift the balance of thiazole metabolic activation pathways compared with the purely inductive-donating isopropyl group [3]. This distinction is relevant for early safety profiling of drug candidates incorporating the quinoline-thiazole scaffold.

Reactive metabolites Drug-induced toxicity CYP bioactivation

Procurement-Driven Application Scenarios for 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol


HCV NS3/4A Protease Inhibitor SAR Probe for Thiazole 4-Position Optimization

Medicinal chemistry teams pursuing next-generation HCV NS3/4A protease inhibitors can use this cyclopropyl analog as a direct SAR comparator to the isopropyl variant (the simeprevir building block). By synthesizing matched macrocyclic conjugates incorporating each quinoline-thiazole fragment and comparing biochemical Ki values and replicon EC50 data, researchers can deconvolute the contribution of the thiazole 4-substituent to target engagement and antiviral potency [1]. The commercial availability of the cyclopropyl analog (>95% purity from Dalton Research Molecules) enables rapid procurement for parallel synthesis and head-to-head biological evaluation without the need for custom synthesis .

LC-MS/MS Bioanalytical Method Development Using the Cyclopropyl Analog as a Structurally Distinct Internal Standard

Bioanalytical laboratories developing quantitative LC-MS/MS methods for simeprevir or its isopropyl quinoline intermediate in plasma, tissue, or in vitro matrices can employ the cyclopropyl analog as a stable, structurally analogous internal standard. The 2 Da mass difference and distinct chromatographic retention time (earlier elution due to lower LogP) provide unambiguous separation from the isopropyl analyte [1]. This application is directly supported by the compound's positioning as a Drugs and Metabolites Compound and its availability at >95% purity, meeting the requirements for regulated bioanalytical method validation under FDA/EMA guidance for internal standard use .

In Vitro Metabolic Stability Cross-Comparison: Cyclopropyl vs. Isopropyl as a Matched Molecular Pair

Drug metabolism scientists can leverage the cyclopropyl and isopropyl quinoline-thiazole pair as a matched molecular pair (MMP) to experimentally quantify the impact of cyclopropyl-for-isopropyl substitution on microsomal intrinsic clearance (CLint), hepatocyte stability, and CYP isoform-specific metabolism [1]. Co-incubation studies in human liver microsomes or hepatocytes with LC-MS/MS endpoint analysis can directly test the class-level inference that cyclopropyl substitution reduces oxidative metabolism at the thiazole 4-position. The cyclopropyl analog's commercial availability enables procurement of both MMP partners from a single vendor and parallel experimental design .

Reactive Metabolite Risk Assessment for Thiazole-Containing Drug Candidates

Discovery safety teams can use the cyclopropyl analog in glutathione (GSH) trapping assays and time-dependent CYP inhibition (TDI) screens to experimentally compare the bioactivation liability of the cyclopropyl-thiazole vs. isopropyl-thiazole motifs [1]. The resulting data inform the selection of the 4-substituent in lead optimization, particularly for programs where the quinoline-thiazole core is being considered for chronic oral administration. The commercial availability of both analogs facilitates parallel assessment in standardized GSH trapping protocols with HRMS detection of GSH adducts .

Quote Request

Request a Quote for 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.